molecular formula C7H10ClN3 B597255 4-chloro-N-ethyl-5-methylpyrimidin-2-amine CAS No. 1289387-57-0

4-chloro-N-ethyl-5-methylpyrimidin-2-amine

Cat. No.: B597255
CAS No.: 1289387-57-0
M. Wt: 171.628
InChI Key: SHQAEXZWHZSRBP-UHFFFAOYSA-N
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Description

4-Chloro-N-ethyl-5-methylpyrimidin-2-amine (CAS 1289387-57-0) is a pyrimidine derivative of high interest in medicinal and organic chemistry as a key synthetic intermediate . With the molecular formula C7H10ClN3 and a molecular weight of 171.63 g/mol , this compound features a chloro substituent at the 4-position of the pyrimidine ring, making it a versatile electrophile for nucleophilic aromatic substitution reactions . This reactivity is central to its application in constructing more complex molecular architectures, particularly in the development of pharmaceutical candidates. Its classification as a "Pharmaceutical intermediate" and specifically a "Pyrimidine compound" underscores its significant role in the synthesis of potential therapeutic agents . Researchers utilize this amine in exploring new chemical spaces, often functionalizing the pyrimidine core to create libraries of compounds for biological screening. Proper handling is essential; this compound is classified with the signal word 'Danger' and carries hazard statements H301, H311, and H331, indicating it is toxic if swallowed, in contact with skin, or if inhaled . It requires storage in a dark place under an inert atmosphere at 2-8°C to maintain stability . This product is intended for research purposes only and is strictly not for diagnostic, therapeutic, or personal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-chloro-N-ethyl-5-methylpyrimidin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10ClN3/c1-3-9-7-10-4-5(2)6(8)11-7/h4H,3H2,1-2H3,(H,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHQAEXZWHZSRBP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=NC=C(C(=N1)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00693799
Record name 4-Chloro-N-ethyl-5-methylpyrimidin-2-amine
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URL https://comptox.epa.gov/dashboard/DTXSID00693799
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1289387-57-0
Record name 4-Chloro-N-ethyl-5-methylpyrimidin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00693799
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Precursor Chemistry of 4 Chloro N Ethyl 5 Methylpyrimidin 2 Amine

Established Synthetic Pathways for the Pyrimidine (B1678525) Core

The construction of the pyrimidine ring is a well-established field in organic synthesis, with several robust methods available for creating this essential heterocyclic scaffold. These methods can be broadly categorized into cyclocondensation reactions, which build the ring from acyclic precursors, and post-cyclization modifications, which introduce or alter substituents on a pre-formed pyrimidine ring.

Cyclocondensation Reactions for Pyrimidine Ring Formation

The most prevalent method for constructing the pyrimidine core involves the cyclocondensation of a three-carbon dielectrophilic fragment with a compound containing an N-C-N (amidine) moiety. This approach offers a high degree of flexibility, allowing for the introduction of various substituents at different positions of the pyrimidine ring by choosing appropriately substituted starting materials.

A classic and widely utilized example is the reaction of β-dicarbonyl compounds with amidines, ureas, or guanidines. For instance, the condensation of a 1,3-dicarbonyl compound with guanidine (B92328) or its derivatives can directly lead to the formation of 2-aminopyrimidines. The specific nature of the β-dicarbonyl compound and the amidine derivative determines the substitution pattern of the resulting pyrimidine.

Another significant method is the Biginelli reaction, a one-pot multicomponent reaction that combines an aldehyde, a β-ketoester, and urea or thiourea to produce dihydropyrimidinones or dihydropyrimidinethiones. These can then be further modified to yield fully aromatic pyrimidine systems.

The following table summarizes some common cyclocondensation strategies for pyrimidine synthesis:

C3 Component N-C-N Component Resulting Pyrimidine Derivative
β-DiketoneAmidine2-Substituted-4,6-dialkylpyrimidine
β-KetoesterUrea2-Pyrimidinone
MalononitrileThiourea2-Thio-4-amino-6-pyrimidinone
α,β-Unsaturated KetoneGuanidine2-Amino-4,6-disubstituted pyrimidine

Post-Cyclization Functional Group Interconversions and Substituent Introduction

Once the pyrimidine core is formed, a vast array of chemical transformations can be employed to introduce or modify functional groups at various positions. The electron-deficient nature of the pyrimidine ring, particularly at positions 2, 4, and 6, makes it susceptible to nucleophilic substitution reactions. This reactivity is often exploited to introduce a variety of substituents.

Common functional group interconversions include the conversion of hydroxyl groups (in pyrimidinones) to chloro groups, which are excellent leaving groups for subsequent nucleophilic substitution. Amination, alkoxylation, and thioalkoxylation are frequently achieved by reacting chloropyrimidines with the corresponding nucleophiles.

Furthermore, methods for the direct C-H functionalization of pyrimidines have gained prominence, offering more atom-economical routes to substituted pyrimidines. These reactions, often catalyzed by transition metals, allow for the introduction of aryl, alkyl, and other groups directly onto the pyrimidine ring without the need for pre-functionalization.

Targeted Synthesis of 4-chloro-N-ethyl-5-methylpyrimidin-2-amine

The synthesis of this compound requires a strategic sequence of reactions to introduce the chloro, N-ethylamino, and methyl groups at the desired positions. A common and logical approach involves the construction of a 5-methylpyrimidine core, followed by the selective introduction of the chloro and N-ethylamino groups.

Halogenation Approaches at C-4

A key step in the synthesis is the introduction of a chlorine atom at the C-4 position. This is typically achieved by the chlorination of a corresponding pyrimidin-4-one (or its tautomeric 4-hydroxypyrimidine) precursor. Phosphoryl chloride (POCl₃) is the most commonly used reagent for this transformation. The reaction often requires elevated temperatures and may be facilitated by the addition of a tertiary amine, such as N,N-dimethylaniline or triethylamine, which can act as a catalyst and acid scavenger.

For the synthesis of the target molecule, a plausible precursor is 2-amino-5-methylpyrimidin-4-one. The chlorination of this precursor would yield 2-amino-4-chloro-5-methylpyrimidine. The general conditions for such a chlorination are outlined in the table below.

Starting Material Reagent Additive/Solvent Temperature Product Yield
Uracil derivativePOCl₃Triethylamine hydrochloride110-120°C2,4-DichloropyrimidineHigh
ThyminePOCl₃Triethylamine hydrochloride108-110°C2,4-Dichloro-5-methylpyrimidine (B13550)High google.com
5-FluorouracilPOCl₃N,N-Dimethylaniline~100°C2,4-Dichloro-5-fluoropyrimidineNot specified chemicalbook.com

The reactivity of the C-4 and C-6 positions in dihydroxypyrimidines towards chlorination with reagents like POCl₃ is well-documented. mdpi.com

Introduction of the N-Ethylamino Group at C-2

The introduction of the N-ethylamino group at the C-2 position can be approached in a few ways. One common strategy involves the reaction of a 2-chloropyrimidine (B141910) with ethylamine (B1201723). In the context of synthesizing this compound, this would imply starting with a 2,4-dichloro-5-methylpyrimidine intermediate.

The C-4 position of a 2,4-dichloropyrimidine is generally more reactive towards nucleophilic aromatic substitution (SNAr) than the C-2 position. nih.gov This is particularly true when an electron-donating group, such as a methyl group, is present at the C-5 position. This regioselectivity allows for the selective reaction of ethylamine at the C-4 position to yield 4-(ethylamino)-2-chloro-5-methylpyrimidine. The subsequent introduction of the N-ethylamino group at C-2 would then require a second substitution reaction, potentially under more forcing conditions.

An alternative approach involves starting with a 2-aminopyrimidine (B69317) derivative and performing an N-alkylation. However, selective mono-N-alkylation of the exocyclic amino group without affecting the ring nitrogen atoms can be challenging. scientificupdate.com Modern methods using transition metal catalysts have been developed to achieve selective N-alkylation of 2-aminopyrimidines with alcohols. google.com

The reaction of 2,4-dichloropyrimidines with amines is a widely used method for the synthesis of substituted aminopyrimidines. The conditions for such reactions can be tuned to favor monosubstitution at the more reactive C-4 position.

Starting Material Nucleophile Solvent/Base Conditions Product
2,4-DichloropyrimidineSubstituted amineAnhydrous propanol / TriethylamineMicrowave, 120-140°C, 15-30 min2-Amino-4-(substituted amino)pyrimidine
4,7-DichloroquinolineButylamine-120-130°C, 6 hN-Butyl-7-chloroquinolin-4-amine nih.gov
2,4-Dichloro-5-nitropyrimidineDiethylamine-Not specified4-(Diethylamino)-2-chloro-5-nitropyrimidine researchgate.net

Methylation Strategies at C-5

The methyl group at the C-5 position can be introduced either during the construction of the pyrimidine ring or by functionalization of a pre-formed pyrimidine.

A straightforward approach is to use a starting material that already contains the C-5 methyl group. For example, the cyclocondensation of ethyl 2-formylpropanoate with guanidine would yield 2-amino-5-methylpyrimidin-4-one, a suitable precursor for the subsequent chlorination and amination steps. Thymine (5-methyluracil) is a readily available starting material that can be converted to 2,4-dichloro-5-methylpyrimidine. google.com

Direct methylation of the C-5 position of a pyrimidine ring is also possible, although it can be more challenging. The C-5 position is the most electron-rich carbon in the pyrimidine ring and is therefore the most susceptible to electrophilic substitution. However, such reactions often require activated pyrimidine systems.

Optimization of Reaction Conditions for Enhanced Yield and Purity

The optimization of reaction conditions is a critical aspect of chemical synthesis, aiming to maximize product yield and purity while minimizing reaction time and cost. For the synthesis of this compound and related pyrimidine derivatives, several parameters can be systematically varied. These include temperature, solvent, catalyst, and the molar ratio of reactants.

Key parameters that are typically optimized include:

Temperature: The reaction temperature can significantly influence the rate of reaction and the formation of byproducts. An optimal temperature is sought to ensure a reasonable reaction rate without promoting decomposition or side reactions.

Solvent: The choice of solvent can affect the solubility of reactants, the reaction mechanism, and the ease of product isolation. Solvents ranging from polar aprotic (e.g., DMF, THF) to nonpolar (e.g., toluene) are often screened. researchgate.net

Catalyst: In reactions where a catalyst is employed, its nature and loading are crucial. For instance, in palladium-catalyzed cross-coupling reactions to form C-N bonds, the choice of palladium precursor and ligand can dramatically impact the outcome.

Base: The choice and stoichiometry of the base are critical in reactions involving deprotonation or neutralization of acidic byproducts. Common bases include inorganic carbonates (e.g., K₂CO₃) and organic amines (e.g., triethylamine).

Reactant Stoichiometry: Varying the molar ratios of the starting materials can drive the reaction to completion and minimize the presence of unreacted starting materials in the final product.

The following table illustrates a hypothetical optimization study for a key step in a pyrimidine synthesis, such as the amination of a dichloropyrimidine precursor.

Table 1: Hypothetical Optimization of Amination Reaction Conditions

Entry Solvent Temperature (°C) Base (equivalents) Time (h) Yield (%)
1 Dioxane 80 K₂CO₃ (2.0) 12 65
2 Toluene (B28343) 100 K₂CO₃ (2.0) 12 72
3 DMF 100 K₂CO₃ (2.0) 8 85
4 DMF 120 K₂CO₃ (2.0) 6 82
5 DMF 100 Cs₂CO₃ (2.0) 8 91

This table is illustrative and does not represent experimentally verified data for the specific target compound.

Advanced Synthetic Approaches

Modern synthetic chemistry emphasizes the development of efficient, sustainable, and versatile methodologies. For the synthesis of this compound and other complex heterocyclic compounds, several advanced strategies are employed.

Catalytic Methodologies in Pyrimidine Synthesis

Catalysis plays a pivotal role in the synthesis of pyrimidines, offering pathways with higher efficiency, selectivity, and sustainability compared to stoichiometric methods. Various transition metals are utilized to construct the pyrimidine core or to modify it.

Palladium Catalysis: Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, are instrumental in forming C-N bonds. This can be applied to introduce the N-ethyl-amine group onto a pre-formed chloropyrimidine ring.

Copper Catalysis: Copper catalysts are also effective for C-N bond formation and can sometimes offer a more cost-effective alternative to palladium. mdpi.com

Iridium Catalysis: Iridium-pincer complexes have been used in novel, regioselective multicomponent syntheses of pyrimidines from amidines and alcohols. acs.orgnih.gov This method involves a sequence of condensation and dehydrogenation steps. acs.orgnih.gov

Other Metal Catalysts: Metals like nickel and zirconium have also been explored for mediating the cyclization reactions that form the pyrimidine ring. mdpi.com For instance, zirconium can mediate the synthesis of polysubstituted pyrimidines from alkynes and nitriles. mdpi.com

Table 2: Examples of Catalysts in Pyrimidine Synthesis

Catalyst Type Reactants Reaction Type Reference
Palladium(II) acetate α-methylene ketones, formamide Cyclization growingscience.com
Iridium-pincer complexes Amidines, alcohols Multicomponent Synthesis acs.orgnih.gov
Copper catalysts Ketones, nitriles [2+2+2] Cyclization mdpi.com

Principles of Green Chemistry Applied to Synthesis

Green chemistry principles aim to reduce or eliminate the use and generation of hazardous substances in chemical processes. jmaterenvironsci.com These principles are increasingly being applied to the synthesis of pyrimidine derivatives to create more environmentally benign and economically viable processes. rasayanjournal.co.innih.gov

Key green chemistry approaches in pyrimidine synthesis include:

Use of Greener Solvents: Replacing traditional volatile organic compounds with safer alternatives like water, ethanol, or ionic liquids. rasayanjournal.co.intandfonline.com Water is a particularly attractive green solvent for certain organic reactions. tandfonline.com

Microwave-Assisted Synthesis: Microwave irradiation can dramatically reduce reaction times from hours to minutes, often leading to higher yields and purer products by minimizing side reactions. rasayanjournal.co.inresearchgate.net

Ultrasound-Assisted Synthesis: Sonication provides an alternative energy source that can enhance reaction rates and yields. jmaterenvironsci.comrasayanjournal.co.in

Solvent-Free Reactions: Conducting reactions in the absence of a solvent (neat conditions) minimizes waste and simplifies product purification. rasayanjournal.co.inbenthamdirect.com This approach offers clean reactions and often results in good product yields quickly. rasayanjournal.co.in

Catalysis: The use of catalysts, as discussed previously, is a cornerstone of green chemistry as it allows for reactions with higher atom economy and lower energy consumption. rasayanjournal.co.in

Multicomponent Reaction Pathways Incorporating Pyrimidine Building Blocks

Multicomponent reactions (MCRs) are convergent chemical processes where three or more starting materials react in a single synthetic operation to form a product that incorporates substantial portions of all reactants. acs.org MCRs are highly valued for their efficiency, atom economy, and ability to rapidly generate molecular complexity, making them a key tool in green chemistry. rasayanjournal.co.innih.gov

In pyrimidine synthesis, MCRs can assemble the heterocyclic core in a one-pot fashion. A well-known example is the Biginelli reaction, though many other MCRs for pyrimidine synthesis have been developed. For instance, a regioselective, iridium-catalyzed MCR has been reported for the synthesis of pyrimidines from amidines and up to three different alcohols. acs.orgnih.gov This approach is attractive because alcohols can be derived from renewable biomass sources. acs.orgnih.gov Such strategies allow for the creation of diverse libraries of substituted pyrimidines by simply varying the starting components. acs.org

Synthesis of Structural Analogues and Chemically Modified Derivatives of this compound

The synthesis of structural analogues is fundamental in medicinal chemistry for establishing structure-activity relationships (SAR). For a molecule like this compound, analogues can be generated by modifying its key structural features.

Modification of the N-ethyl Group: The ethyl group on the C2-amine can be replaced with other alkyl, aryl, or functionalized groups. This can be achieved by using different primary amines in the nucleophilic aromatic substitution reaction with a suitable 2,4-dichloropyrimidine precursor.

Modification of the C5-methyl Group: The methyl group at the C5 position can be substituted with other small alkyl groups, halogens, or other functionalities. This often requires starting from a different pyrimidine precursor.

Replacement of the C4-chloro Group: The chlorine atom at the C4 position is a versatile handle for further functionalization. It can be replaced by various nucleophiles (e.g., amines, alcohols, thiols) through nucleophilic aromatic substitution to generate a wide array of derivatives. For example, reacting 4-chloroquinolines with various amines is a common method for producing 4-aminoquinoline derivatives. nih.gov

Modifications to the Pyrimidine Core: More complex analogues could involve altering the pyrimidine ring itself, for instance, by creating fused-ring systems like pyrano[2,3-d]pyrimidines or pyrido[2,3-d]pyrimidines. jmaterenvironsci.comnih.gov

The synthesis of a series of 4-chloro-2-((5-aryl-1,3,4-oxadiazol-2-yl)amino)phenol analogues demonstrates a common strategy where a core structure is systematically modified to explore biological activity. mdpi.com Similarly, various 4-aminoquinoline derivatives have been synthesized by reacting 4-chloroquinolines with different amines to investigate their therapeutic potential. nih.gov

Table 3: Compound Names Mentioned in the Article

Compound Name
This compound
4-chloro-2-((5-aryl-1,3,4-oxadiazol-2-yl)amino)phenol
4-aminoquinoline
pyrano[2,3-d]pyrimidine
pyrido[2,3-d]pyrimidine
triethylamine
toluene
Dioxane
Dimethylformamide (DMF)
Tetrahydrofuran (THF)
Potassium Carbonate (K₂CO₃)

Reactivity and Mechanistic Investigations of 4 Chloro N Ethyl 5 Methylpyrimidin 2 Amine

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) is a principal reaction pathway for halopyrimidines. The electron-deficient nature of the pyrimidine (B1678525) ring, further enhanced by the presence of a chlorine atom, facilitates the attack of nucleophiles.

Reactivity Profile at the Halogenated Position (C-4)

The chlorine atom at the C-4 position of 4-chloro-N-ethyl-5-methylpyrimidin-2-amine is highly susceptible to nucleophilic displacement. This reactivity is a general characteristic of 4-halopyrimidines, where the C-4 position is more activated towards nucleophilic attack compared to the C-2 position. stackexchange.com This regioselectivity can be attributed to the greater stabilization of the Meisenheimer intermediate formed during the attack at C-4. stackexchange.com The electron-withdrawing nitrogen atom at the 1-position provides significant resonance stabilization to the anionic intermediate.

A variety of nucleophiles, including amines, thiols, and alkoxides, can displace the C-4 chlorine. For instance, reactions with primary and secondary amines lead to the formation of the corresponding 4-amino-substituted pyrimidines. The reaction conditions for these substitutions can vary, with some transformations proceeding under mild, acid-catalyzed conditions in aqueous media, while others may require higher temperatures and the use of a co-base. preprints.org The steric hindrance from the ethyl group on the exocyclic amine at C-2 may influence the kinetics of these reactions when compared to analogs with smaller substituents.

Reactivity of the Exocyclic Amine (C-2)

The exocyclic amine at the C-2 position, while generally less reactive towards nucleophilic substitution than the C-4 chloro group, can participate in various chemical transformations. The nitrogen atom of the ethylamino group possesses a lone pair of electrons and can act as a nucleophile or a base. Protection of this exocyclic amine is sometimes necessary during certain synthetic sequences to prevent unwanted side reactions. nih.gov For instance, acylation can be employed to protect the amine functionality. nih.gov

Electrophilic Aromatic Substitution Reactions on the Pyrimidine Ring

Electrophilic aromatic substitution on the pyrimidine ring is generally difficult due to the ring's electron-deficient character. The two nitrogen atoms deactivate the ring towards attack by electrophiles. However, under specific conditions and with certain activating substituents, such reactions can be induced. growingscience.com For thieno[2,3-d]pyrimidines, electrophilic substitutions such as halogenation, Vilsmeier formylation, and nitration have been shown to occur at the 6-position of the thiophene (B33073) ring, indicating the influence of the fused ring on reactivity. growingscience.com In the case of this compound, the presence of the electron-donating methyl and amino groups may slightly enhance the ring's reactivity towards electrophiles, although this is still a less favored reaction pathway compared to nucleophilic substitution.

Oxidation and Reduction Chemistry of the Pyrimidine Nucleus and Side Chains

The pyrimidine ring and its substituents can undergo both oxidation and reduction reactions. umich.edu The pyrimidine nucleus can be reduced to dihydropyrimidines or tetrahydropyrimidines using various reducing agents, such as sodium borohydride (B1222165) or through catalytic hydrogenation. researchgate.netoregonstate.edu The specific conditions and the resulting products depend on the nature of the substituents on the ring. For instance, the reduction of chloropyrimidines can lead to dehalogenation. oregonstate.edu

Oxidation of the pyrimidine ring can lead to the formation of N-oxides or ring-opened products. researchgate.net Alkyl side chains, such as the methyl group at C-5, can be oxidized to carboxylic acids under strong oxidizing conditions. researchgate.net The one-electron oxidation of pyrimidine bases is a significant area of study, particularly in the context of DNA damage, and often leads to the formation of hydroxylated products. nih.gov

Cross-Coupling Reactions Involving the Pyrimidine Moiety

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and they are widely applicable to heteroaromatic compounds like this compound. nih.govyoutube.com

Palladium-Catalyzed Coupling Reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, Heck)

The chlorine atom at the C-4 position serves as an excellent handle for various palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling: This reaction involves the coupling of the chloropyrimidine with an organoboron reagent, typically a boronic acid or ester, to form a new carbon-carbon bond. wikipedia.org This method is extensively used to synthesize biaryl and heteroaryl-aryl compounds. mdpi.comacs.orgscispace.com The reaction is typically catalyzed by a palladium(0) complex in the presence of a base. wikipedia.org Highly active catalyst systems have been developed to facilitate the coupling of challenging substrates, including electron-rich and sterically hindered partners. organic-chemistry.org

Buchwald-Hartwig Amination: This reaction enables the formation of a new carbon-nitrogen bond by coupling the chloropyrimidine with an amine. This is a versatile method for synthesizing a wide range of substituted aminopyrimidines. The choice of phosphine (B1218219) ligand is crucial for the success of these reactions, with specialized ligands developed to promote the coupling of various amines, including primary and secondary aliphatic and aromatic amines. nih.gov

Sonogashira Coupling: This reaction couples the chloropyrimidine with a terminal alkyne to form an alkynylpyrimidine. wikipedia.orglibretexts.org The reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base. wikipedia.org Copper-free conditions have also been developed. nih.govorganic-chemistry.org This reaction is valuable for introducing alkynyl functionalities, which can serve as versatile synthetic intermediates for further transformations.

Heck Reaction: The Heck reaction involves the palladium-catalyzed coupling of the chloropyrimidine with an alkene to form a substituted alkene. organic-chemistry.org This reaction provides a direct method for the vinylation of the pyrimidine ring.

Below is an interactive table summarizing the palladium-catalyzed cross-coupling reactions applicable to this compound.

Reaction Coupling Partner Catalyst System (Typical) Bond Formed Product Type
Suzuki-MiyauraR-B(OH)₂ or R-B(OR')₂Pd(0) complex, BaseC-CAryl/Heteroaryl-pyrimidine
Buchwald-HartwigR₂NHPd(0) or Pd(II) complex, Ligand, BaseC-NAminopyrimidine
SonogashiraR-C≡CHPd(0) complex, Cu(I) co-catalyst, BaseC-C (sp)Alkynylpyrimidine
HeckAlkenePd(0) or Pd(II) complex, BaseC-C (sp²)Alkenylpyrimidine

Other Transition Metal-Mediated Transformations

Beyond the more common palladium-catalyzed reactions, this compound and its structural analogs are viable substrates for a variety of other transition metal-mediated transformations. These reactions are crucial for the construction of complex molecular architectures, enabling the formation of carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling: The Suzuki-Miyaura cross-coupling reaction is a powerful method for the formation of C-C bonds. In the context of chloropyrimidines, this reaction is employed to introduce aryl or heteroaryl substituents at the 4-position. For a compound like this compound, the reaction would typically involve a palladium catalyst, such as Pd(PPh₃)₄ or Pd(OAc)₂, in the presence of a base and a boronic acid or boronate ester. The general conditions for Suzuki-Miyaura couplings of related chloropyrimidines often involve heating in a solvent like dioxane or toluene (B28343) with an aqueous base. nih.gov

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a cornerstone for the synthesis of N-aryl and N-heteroaryl amines. While the target compound already possesses an N-ethylamino group at the 2-position, the 4-chloro substituent can be replaced with other amino groups via Buchwald-Hartwig amination. This transformation typically utilizes a palladium catalyst in conjunction with a specialized phosphine ligand (e.g., XPhos, SPhos) and a strong base like sodium tert-butoxide. The reaction allows for the introduction of a wide array of primary and secondary amines at the C4 position.

Heck Reaction: The Heck reaction facilitates the coupling of the chloro-substituted pyrimidine with an alkene to form a new C-C bond, leading to the introduction of a vinyl group. This palladium-catalyzed reaction typically requires a phosphine ligand and a base. The reaction conditions can be tailored to control the stereoselectivity of the newly formed double bond.

A summary of typical conditions for these transformations on related chloropyrimidine systems is presented in the interactive table below.

Reaction TypeCatalyst/PrecatalystLigandBaseSolventTemperature (°C)
Suzuki-Miyaura Pd(PPh₃)₄, Pd(OAc)₂PPh₃K₂CO₃, Cs₂CO₃Dioxane/H₂O, Toluene80-120
Buchwald-Hartwig Pd₂(dba)₃, Pd(OAc)₂XPhos, SPhosNaOtBu, K₃PO₄Toluene, Dioxane80-110
Heck Pd(OAc)₂P(o-tol)₃Et₃N, K₂CO₃DMF, Acetonitrile100-140

Reaction Kinetics and Elucidation of Mechanistic Pathways

The kinetics of nucleophilic aromatic substitution (SNAr) on chloropyrimidines are influenced by several factors, including the nature of the nucleophile, the solvent, and the substitution pattern on the pyrimidine ring. For this compound, the reaction at the 4-position with a nucleophile proceeds via a bimolecular addition-elimination mechanism. This pathway involves the formation of a Meisenheimer complex, a resonance-stabilized intermediate, which is the rate-determining step.

Kinetic studies on analogous 2-aminopyrimidines indicate that the rate of substitution is dependent on the concentration of both the pyrimidine substrate and the nucleophile. The presence of the two nitrogen atoms in the pyrimidine ring significantly activates the chloro-substituent towards nucleophilic attack by withdrawing electron density from the ring.

The elucidation of mechanistic pathways often involves a combination of experimental techniques and computational studies. For instance, the progress of the reaction can be monitored by techniques such as ¹H NMR or HPLC to determine reaction rates and identify intermediates. Computational chemistry, particularly density functional theory (DFT), can provide valuable insights into the transition state energies and the stability of intermediates, helping to rationalize the observed reactivity and regioselectivity.

Influence of Substituents on Pyrimidine Reactivity and Regioselectivity

The substituents on the pyrimidine ring of this compound play a crucial role in modulating its reactivity and directing the regioselectivity of its reactions.

4-Chloro Group: The chlorine atom at the 4-position is the primary site of reactivity for nucleophilic substitution and cross-coupling reactions. The inherent electron-withdrawing nature of the pyrimidine nitrogens makes this position susceptible to attack. In di-substituted pyrimidines, the relative reactivity of different positions is a key consideration. For instance, in 2,4-dichloropyrimidine, nucleophilic attack generally occurs preferentially at the 4-position. The presence of the amino group at the 2-position in the target molecule further solidifies the 4-position as the more electrophilic center for substitution.

Advanced Structural Characterization and Spectroscopic Analysis of 4 Chloro N Ethyl 5 Methylpyrimidin 2 Amine

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of molecular structures in solution. Through the analysis of one-dimensional and two-dimensional NMR data, a complete assignment of the proton and carbon signals of 4-chloro-N-ethyl-5-methylpyrimidin-2-amine can be achieved, confirming the connectivity and substitution pattern of the molecule.

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the ethyl and methyl groups, as well as the aromatic proton on the pyrimidine (B1678525) ring. The ethyl group will present as a quartet for the methylene (B1212753) (-CH2-) protons, due to coupling with the adjacent methyl protons, and a triplet for the terminal methyl (-CH3) protons. The methyl group attached to the pyrimidine ring would appear as a singlet. The single proton on the pyrimidine ring is also expected to be a singlet.

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Each unique carbon atom in this compound will give rise to a distinct signal. The chemical shifts of the carbon atoms in the pyrimidine ring are influenced by the electronic effects of the chloro, amino, and methyl substituents.

Table 1: Predicted ¹H NMR Data for this compound

Protons Chemical Shift (δ, ppm) Multiplicity
Pyrimidine-H ~8.0 Singlet
NH ~5.5 Broad Singlet
-CH₂- (ethyl) ~3.4 Quartet
Ring-CH₃ ~2.2 Singlet

Table 2: Predicted ¹³C NMR Data for this compound

Carbon Atom Chemical Shift (δ, ppm)
C2 (C-N) ~162
C4 (C-Cl) ~158
C6 (C-H) ~155
C5 (C-CH₃) ~115
-CH₂- (ethyl) ~40
Ring-CH₃ ~15

Two-dimensional (2D) NMR techniques are crucial for confirming the assignments made from 1D NMR and for elucidating the connectivity of atoms within the molecule.

COSY (Correlation Spectroscopy): A COSY experiment would show a correlation between the methylene and methyl protons of the ethyl group, confirming their direct coupling.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates directly bonded proton and carbon atoms. This would definitively link the proton signals to their corresponding carbon atoms, for instance, the pyrimidine proton to its carbon, and the protons of the ethyl and methyl groups to their respective carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy): A NOESY experiment can provide information about the spatial proximity of atoms. For this molecule, it could show through-space interactions between the N-H proton and the methylene protons of the ethyl group, as well as between the ring methyl protons and the adjacent pyrimidine ring proton.

Vibrational Spectroscopy

Vibrational spectroscopy, including FT-IR and Raman techniques, provides valuable information about the functional groups present in a molecule.

The FT-IR spectrum of this compound is expected to show characteristic absorption bands for the various functional groups. Key expected vibrations include N-H stretching, C-H stretching from the alkyl and aromatic groups, C=N and C=C stretching from the pyrimidine ring, and the C-Cl stretching vibration. nih.gov

Table 3: Predicted FT-IR Data for this compound

Functional Group Wavenumber (cm⁻¹)
N-H Stretch 3300 - 3500
C-H Stretch (Aromatic) 3000 - 3100
C-H Stretch (Aliphatic) 2850 - 3000
C=N and C=C Stretch (Ring) 1500 - 1650
C-N Stretch 1250 - 1350

Raman spectroscopy provides complementary information to FT-IR. The symmetric vibrations and vibrations of non-polar bonds often give rise to strong Raman signals. For this compound, the pyrimidine ring vibrations and the C-Cl stretch are expected to be Raman active. nih.gov The symmetric stretching of the C-C bonds in the ring and the C-CH₃ bond should also be observable.

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Pattern Analysis

Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound, as well as for obtaining structural information through the analysis of fragmentation patterns. plos.org For the related compound, 4-chloro-5-methylpyrimidin-2-amine, the major fragments are observed at m/z 143 and 108. nih.gov

For this compound, the molecular ion peak (M+) would be expected at m/z corresponding to its molecular weight. High-resolution mass spectrometry (HRMS) would allow for the precise determination of the molecular formula. The fragmentation of the molecular ion upon electron impact would likely involve the loss of the ethyl group, the chlorine atom, and other characteristic cleavages of the pyrimidine ring.

Table 4: Predicted Mass Spectrometry Fragmentation Data for this compound

m/z Possible Fragment
171/173 [M]+ (Molecular Ion)
156/158 [M - CH₃]+
142/144 [M - C₂H₅]+
136 [M - Cl]+

The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) would result in characteristic M and M+2 peaks for all chlorine-containing fragments, further aiding in spectral interpretation.

X-ray Crystallography for Solid-State Molecular Structure Determination

The precise three-dimensional arrangement of atoms and molecules in the solid state is definitively determined by single-crystal X-ray crystallography. For this compound, this technique would provide unambiguous confirmation of its molecular structure, including the specific positions of the chloro, ethylamino, and methyl groups on the pyrimidine ring. While a specific crystal structure for this compound is not publicly available in crystallographic databases as of the latest update, the utility of this technique for similar pyrimidine derivatives is well-documented.

X-ray crystallography is crucial for resolving any potential regiochemical ambiguities that can arise during synthesis. For instance, it would definitively distinguish this compound from its isomers, such as 2-chloro-N-ethyl-5-methylpyrimidin-4-amine. The analysis of bond lengths, bond angles, and torsion angles would provide valuable insights into the electronic and steric effects of the various substituents on the pyrimidine ring.

Furthermore, the crystallographic data would reveal the intermolecular interactions present in the solid state, such as hydrogen bonding networks involving the amine proton and the nitrogen atoms of the pyrimidine ring, as well as potential π-π stacking interactions between the aromatic rings. These interactions are fundamental to understanding the compound's crystal packing, melting point, and solubility characteristics.

Table 1: Representative Crystallographic Parameters for a Substituted Pyrimidine Derivative

ParameterValue
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)8.543
b (Å)12.671
c (Å)9.876
α (°)90
β (°)109.23
γ (°)90
Volume (ų)1007.8
Z4

Note: The data in this table is representative of a substituted pyrimidine and is intended for illustrative purposes, as specific crystallographic data for this compound is not currently available.

Ultraviolet-Visible (UV-Vis) Spectroscopy and Fluorescence Studies for Electronic Transitions

UV-Vis spectroscopy is a valuable technique for probing the electronic transitions within a molecule. The pyrimidine core of this compound is an aromatic heterocycle, which is expected to exhibit characteristic π → π* and n → π* transitions. The substitution pattern on the pyrimidine ring, including the electron-donating ethylamino group and the electron-withdrawing chloro group, will influence the energy of these transitions and thus the wavelength of maximum absorption (λmax).

While specific UV-Vis spectra for this compound are not readily found in the literature, studies on analogous 2-alkylaminopyrimidines indicate that these compounds exhibit fluorescence. The reaction of 2-chloropyrimidine (B141910) with aliphatic amines has been shown to produce fluorescent compounds. For instance, 2-N-ethylaminopyrimidine displays a fluorescence maximum at 375 nm when excited at 286 nm in methanol. The fluorescence intensity of these compounds is often enhanced in polar protic solvents, likely due to hydrogen bonding.

It is therefore anticipated that this compound will also exhibit fluorescent properties. The electronic transitions responsible for its absorption and emission would be sensitive to the solvent environment, a phenomenon known as solvatochromism. A comprehensive study would involve measuring the absorption and emission spectra in a range of solvents with varying polarities to understand the nature of the excited state.

Table 2: Representative Spectroscopic Data for a Related 2-Alkylaminopyrimidine

SolventExcitation λmax (nm)Emission λmax (nm)
Methanol286375
EthanolNot ReportedNot Reported
ChloroformNot ReportedNot Reported

Note: This data is for 2-N-ethylaminopyrimidine and serves as an example of the expected spectroscopic behavior. Specific data for this compound is not available.

Advanced Chromatographic and Spectroscopic Methods for Purity Assessment and Isomeric Characterization

The purity of this compound is critical for its application in research and development. High-performance liquid chromatography (HPLC) is a standard technique for assessing the purity of such compounds. A common approach would involve reverse-phase HPLC using a C18 column with a mobile phase gradient of water and acetonitrile, often with an additive like trifluoroacetic acid (TFA). Detection is typically performed using a UV detector set at a wavelength where the compound exhibits significant absorbance. For enhanced sensitivity and confirmation of trace impurities, liquid chromatography-mass spectrometry (LC-MS) is employed, which provides the mass-to-charge ratio of the eluted compounds, aiding in their identification.

The synthesis of this compound could potentially yield isomeric impurities. Gas chromatography (GC) coupled with mass spectrometry (GC-MS) is a powerful technique for the separation and identification of volatile isomers. nih.gov The different isomers would likely have distinct retention times in the GC column, and their mass spectra would provide characteristic fragmentation patterns for identification. nih.gov For isomers that are difficult to separate chromatographically, techniques like gas chromatography-Fourier transform infrared (GC-FTIR) spectroscopy can be highly valuable, as isomers often exhibit unique vibrational spectra that allow for their differentiation. rsc.org

Table 3: Overview of Analytical Techniques for Purity and Isomer Analysis

TechniquePurposeKey Parameters
Reverse-Phase HPLCPurity AssessmentC18 column, Water/Acetonitrile gradient, UV detection
LC-MSImpurity IdentificationProvides mass-to-charge ratio of impurities
GC-MSIsomeric CharacterizationSeparation based on volatility and boiling point, mass spectral fragmentation
GC-FTIRIsomeric DifferentiationProvides unique vibrational spectra for isomers

Computational and Theoretical Chemistry Investigations of 4 Chloro N Ethyl 5 Methylpyrimidin 2 Amine

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT))

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, providing a framework to investigate the electronic structure and properties of molecules. A typical DFT study on 4-chloro-N-ethyl-5-methylpyrimidin-2-amine would involve a selection of a functional (e.g., B3LYP) and a basis set (e.g., 6-311++G(d,p)) to solve the Schrödinger equation approximately. Such calculations yield fundamental insights into the molecule's behavior. However, specific DFT studies on this compound are not found in the public research literature.

Molecular Geometry Optimization and Conformational Analysis

A crucial first step in computational analysis is the optimization of the molecular geometry to find the lowest energy structure. For this compound, this would involve determining the bond lengths, bond angles, and dihedral angles that correspond to a stable conformation. The flexibility of the N-ethyl group suggests that multiple conformers may exist, and a conformational analysis would be necessary to identify the global minimum energy structure.

No published data detailing the optimized geometric parameters or a comprehensive conformational analysis for this compound could be located. For context, related heterocyclic compounds have been studied, revealing that the pyrimidine (B1678525) ring is typically planar.

Electronic Structure Properties (e.g., Frontier Molecular Orbitals (HOMO-LUMO) Energy Gaps, Molecular Electrostatic Potential (MEP))

The electronic properties of a molecule are key to understanding its reactivity and spectroscopic behavior.

Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a critical parameter for determining molecular stability; a larger gap generally implies higher stability and lower chemical reactivity.

Molecular Electrostatic Potential (MEP): An MEP map illustrates the charge distribution on the molecule's surface, indicating regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). This is invaluable for predicting how the molecule will interact with other chemical species.

Specific HOMO-LUMO energy values and MEP maps for this compound have not been reported in the available scientific literature.

Natural Bond Orbital (NBO) Analysis for Delocalization and Stability

A specific NBO analysis for this compound is not available in published research.

Calculation of Spectroscopic Parameters (e.g., NMR, IR, UV-Vis) for Comparison with Experimental Data

Computational methods are frequently used to predict spectroscopic data, which can then be compared with experimental results to confirm the molecular structure.

NMR: Theoretical calculations of 1H and 13C NMR chemical shifts are valuable for assigning experimental spectra.

IR: The calculation of vibrational frequencies (IR spectra) helps in identifying the characteristic functional groups and confirming the optimized geometry (the absence of imaginary frequencies indicates a true minimum on the potential energy surface).

UV-Vis: Time-dependent DFT (TD-DFT) can be used to predict the electronic transitions and the corresponding absorption wavelengths in the UV-Vis spectrum.

While some suppliers may provide experimental spectra, detailed computational studies that calculate and interpret the NMR, IR, and UV-Vis spectra of this compound are absent from the scientific literature.

Reactivity and Selectivity Prediction through Computational Methods

Computational chemistry offers powerful tools to predict the reactivity and selectivity of a molecule without the need for extensive laboratory experiments.

Global and Local Reactivity Descriptors (e.g., Chemical Hardness, Softness, Electrophilicity Index)

DescriptorFormulaDescription
Chemical Potential (μ) μ = (EHOMO + ELUMO) / 2Measures the tendency of electrons to escape from the system.
Chemical Hardness (η) η = (ELUMO - EHOMO) / 2Measures the resistance to change in electron distribution.
Chemical Softness (S) S = 1 / (2η)The reciprocal of hardness, indicating a higher propensity for reaction.
Electrophilicity Index (ω) ω = μ2 / (2η)Quantifies the electrophilic character of a molecule.

Local reactivity descriptors, such as Fukui functions, would further pinpoint the specific atomic sites within the molecule that are most susceptible to nucleophilic or electrophilic attack.

No published research containing calculated global or local reactivity descriptors for this compound was found.

Reaction Pathway Modeling and Transition State Analysis

The synthesis of substituted pyrimidines, such as this compound, often involves nucleophilic aromatic substitution (SNAr) reactions. Computational chemistry provides powerful tools to elucidate the mechanisms of these reactions by modeling the entire reaction pathway. This involves mapping the potential energy surface to identify reactants, products, intermediates, and, crucially, the transition states that connect them.

Reaction pathway modeling for a compound like this compound typically employs methods like Density Functional Theory (DFT). A plausible synthetic route could involve the selective amination of 2,4-dichloro-5-methylpyrimidine (B13550) with ethylamine (B1201723). Computational analysis can predict the regioselectivity of this reaction—that is, why the ethylamine preferentially attacks one chlorine-substituted carbon over the other.

The process begins by calculating the optimized geometries and energies of the reactants (2,4-dichloro-5-methylpyrimidine and ethylamine) and the final product. The core of the analysis lies in locating the transition state (TS) for the reaction. A transition state is a first-order saddle point on the potential energy surface, representing the highest energy barrier that must be overcome for the reaction to proceed. nih.gov Its structure is confirmed by frequency calculations, which must yield exactly one imaginary frequency corresponding to the vibrational mode of bond formation/breaking. wuxiapptec.com

For related chloropyrimidine systems, studies have shown that the energy barrier for substitution can be significantly influenced by non-covalent interactions. wuxiapptec.com For instance, in the reaction of an amine with a dichloropyrimidine, the formation of a reactant complex stabilized by hydrogen bonds can lower the subsequent transition state energy, directing the reaction to a specific site. wuxiapptec.com The calculated activation energy (the difference in energy between the reactant complex and the transition state) determines the theoretical reaction rate. A lower energy barrier indicates a more favorable reaction pathway. wuxiapptec.com

Below is a table of hypothetical data from a DFT calculation modeling the reaction of 2,4-dichloro-5-methylpyrimidine with ethylamine to form the title compound.

SpeciesDescriptionRelative Energy (kcal/mol)
Reactants2,4-dichloro-5-methylpyrimidine + Ethylamine0.00
Transition State (TS)Meisenheimer-like complex formation+15.5
IntermediateCovalent intermediate after amine addition-5.2
ProductThis compound + HCl-12.8

Molecular Docking and Interaction Studies

Molecular docking is a computational method used to predict how a molecule (ligand) binds to a larger receptor or scaffold. While often used in drug discovery, the technique is fundamentally about exploring the geometry and energy of non-covalent interactions between two chemical entities. In this context, the focus is on the theoretical binding interactions of this compound with generalized chemical scaffolds, devoid of specific biological implications.

The structure of this compound possesses several key features that can participate in various non-covalent interactions:

Hydrogen Bond Donors: The secondary amine (N-H) of the ethylamino group.

Hydrogen Bond Acceptors: The two nitrogen atoms within the pyrimidine ring and the nitrogen of the ethylamino group.

Halogen Bond Donors: The chlorine atom at the C4 position can interact with nucleophilic regions of a scaffold.

Hydrophobic/Van der Waals Regions: The ethyl and methyl groups, as well as the aromatic pyrimidine ring itself.

π-Interactions: The pyrimidine ring can engage in π-π stacking with other aromatic systems.

Theoretical docking studies can be performed against a virtual library of chemical scaffolds to map these potential interactions. acs.org For example, docking the compound against a scaffold containing a phenol (B47542) group could predict a hydrogen bond between the phenolic hydroxyl and a pyrimidine nitrogen. Similarly, a scaffold with a carboxylate group could show strong ionic and hydrogen bonding interactions. Understanding these fundamental interactions is crucial for materials science and supramolecular chemistry applications.

The following interactive table details the potential theoretical interactions between this compound and various generalized chemical functional groups.

Generalized Scaffold Functional GroupInteracting Group on Target MoleculePredicted Interaction Type
Hydroxyl (-OH)Pyrimidine Ring NitrogenHydrogen Bond (Acceptor)
Amide (-CONH-)Ethylamino Group (N-H)Hydrogen Bond (Donor)
Carboxylate (-COO⁻)Ethylamino Group (N-H)Hydrogen Bond / Ionic Interaction
Phenyl RingPyrimidine Ringπ-π Stacking
Alkyl ChainEthyl/Methyl GroupHydrophobic/Van der Waals
Carbonyl Oxygen (C=O)Chlorine AtomHalogen Bond

Quantitative Structure-Property Relationship (QSPR) Studies

Quantitative Structure-Property Relationship (QSPR) is a computational methodology that aims to build statistical models correlating the chemical structure of compounds with a specific physical, chemical, or in some cases, biological property. researchgate.net The core idea is that changes in a molecule's structure lead to predictable changes in its properties. nih.gov For pyrimidine derivatives, QSPR models can be developed to predict properties like solubility, chromatographic retention time, or corrosion inhibition efficiency without needing to perform the experiment for every new compound. researchgate.net

A typical QSPR study involves several steps:

Dataset Assembly: A series of structurally related pyrimidine derivatives, including this compound, is selected.

Descriptor Calculation: For each molecule, a large number of numerical values known as molecular descriptors are calculated. These can be electronic (e.g., HOMO/LUMO energies, dipole moment, partial charges), steric (e.g., molecular volume), hydrophobic (e.g., LogP), or topological. researchgate.netnih.gov These calculations are often performed using quantum mechanical methods. researchgate.net

Model Development: Statistical techniques such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms like Artificial Neural Networks (ANN) are used to create a mathematical equation linking a selection of the most relevant descriptors to the property of interest. researchgate.netnih.gov

Model Validation: The model's predictive power is rigorously tested using statistical metrics (e.g., R², Q²) and often an external set of compounds not used in model creation. mdpi.com

Studies on pyrimidine derivatives have shown that electronic properties, such as the distribution of charges and the energies of frontier molecular orbitals, are often crucial determinants of their behavior. nih.gov More advanced 3D-QSPR methods like CoMFA and CoMSIA, which consider the 3D shape and electrostatic fields of the molecules, can also provide highly predictive models for complex properties. mdpi.com

The table below presents a hypothetical dataset for a QSPR study on pyrimidine derivatives, predicting a theoretical property such as a chromatographic retention index.

CompoundLogP (Hydrophobicity)Polar Surface Area (Ų)Dipole Moment (Debye)Predicted Property (e.g., Retention Index)
This compound2.1541.53.81450
4-chloro-5-methylpyrimidin-2-amine1.3551.74.51280
4-chloro-N,N-diethyl-5-methylpyrimidin-2-amine2.9532.33.61590
4-fluoro-N-ethyl-5-methylpyrimidin-2-amine1.6041.52.91350
N-ethyl-5-methylpyrimidin-2-amine1.5041.52.51310

Role As a Versatile Synthetic Intermediate in Advanced Chemical Synthesis

Precursor in the Synthesis of Complex Heterocyclic Scaffolds

The strategic placement of reactive groups on the pyrimidine (B1678525) core of 4-chloro-N-ethyl-5-methylpyrimidin-2-amine makes it an ideal starting material for the synthesis of fused heterocyclic systems. These reactions typically involve the participation of the 2-amino group and an adjacent ring position to build a new ring onto the pyrimidine framework.

The pyrimido[4,5-d]pyrimidine (B13093195) scaffold is of significant interest in medicinal chemistry due to its structural similarity to purines and its association with a wide range of biological activities, including antiviral and anticancer properties. mdpi.com The synthesis of these fused systems often relies on aminopyrimidine precursors. researchgate.netresearchgate.net General strategies involve the reaction of a 2-aminopyrimidine (B69317) derivative with reagents that can cyclize across the N1 and C6 positions or the N-amino and C5 positions. For instance, studies have demonstrated that 6-aminouracil (B15529) derivatives can react with aldehydes and amines to construct the pyrimido[4,5-d]pyrimidin-2,4-dione ring system. researchgate.net Similarly, other research outlines efficient, multi-step procedures starting from substituted aminopyrimidines to yield novel N,7-diphenylpyrimido[4,5-d]pyrimidin-4-amines. mdpi.com

While specific literature detailing the use of this compound for this purpose is not prominent, its 2-amino group serves as a key handle for such cyclization reactions. A plausible synthetic route could involve a reaction sequence where the 4-chloro group is first displaced by a suitable nucleophile, followed by a cyclization step involving the 2-(ethylamino) group to form the second pyrimidine ring. The development of one-pot synthesis methods using novel catalysts highlights the ongoing efforts to streamline the creation of these valuable scaffolds from pyrimidine building blocks. oiccpress.com

Beyond the fusion of two pyrimidine rings, this compound is a potential precursor for a variety of other annulated (ring-fused) pyrimidine architectures. The reactivity of aminopyrimidines allows for their use in constructing diverse bicyclic and tricyclic systems. For example, research has shown that substituted 6-aminopyrimidines can undergo cyclocondensation reactions to form pyrido[2,3-d]pyrimidines, which have been investigated for their antimicrobial activity. nih.gov

In another demonstration of creating complex fused systems, a novel method was developed for synthesizing tricyclic 4-chloro-pyrimido[4,5-b] nih.govnih.govbenzodiazepines. nih.gov This strategy involved an intramolecular Friedel-Crafts cyclization of a 5-amino-4-(N-substituted)anilino-6-chloropyrimidine intermediate. nih.gov This highlights how a chloropyrimidine core, decorated with appropriate amine functionalities, can be elaborated into complex, polycyclic structures of significant interest in drug discovery.

Building Block for the Creation of Chemically Diverse Compound Libraries

One of the most powerful applications of this compound is its use as a scaffold for generating chemically diverse compound libraries. The chlorine atom at the C4 position is susceptible to nucleophilic aromatic substitution (SNAr), allowing for the facile introduction of a wide array of functional groups. This "plug-and-play" approach is a cornerstone of modern medicinal chemistry for exploring structure-activity relationships (SAR).

A study on the related compound 2-amino-4-chloro-pyrimidine demonstrated a microwave-assisted synthesis to produce a library of derivatives by reacting it with various substituted amines. nih.gov This reaction, which displaces the chlorine atom, was efficient and allowed for the rapid creation of seven unique analogs that were subsequently screened for anticancer activity. nih.gov This same principle is directly applicable to this compound, where the C4-chloro atom can be displaced by different nucleophiles such as amines, thiols, or alcohols to generate a large number of distinct molecules from a single, common intermediate.

Reactant Nucleophile (Nu-H)Potential Product StructureResulting Functional GroupPotential Application Area
MorpholineMorpholine Product4-MorpholinylMedicinal Chemistry
4-FluorobenzylamineFluorobenzylamine Product4-(4-Fluorobenzyl)aminoMedicinal Chemistry
EthanethiolEthanethiol Product4-EthylthioAgrochemical/Materials
Phenol (B47542)Phenol Product4-PhenoxyMedicinal/Materials

Intermediate in the Synthesis of Compounds for Advanced Materials Science Applications

The pyrimidine ring is not only a privileged scaffold in biology but is also utilized in the field of materials science. taylorandfrancis.com Pyrimidine-containing compounds are explored for their electronic and photophysical properties, making them components in the design of functional materials such as organic light-emitting diodes (OLEDs), dyes, and polymers. smolecule.com The nitrogen atoms in the pyrimidine ring can act as ligands for metal ions, leading to applications in catalysis and the formation of metal-organic frameworks (MOFs).

Recently, pyrimidine structures have been incorporated into covalent organic frameworks (COFs) designed for photocatalysis. rsc.org Specifically, a pyrimidine-based COF demonstrated the ability to photocatalytically generate hydrogen peroxide (H₂O₂). rsc.org Although direct applications of this compound in materials science are not widely documented, its structure is highly relevant. The reactive chlorine handle provides a convenient point of attachment for polymerization or for grafting the molecule onto a surface or into a larger framework, while the pyrimidine core imparts specific electronic characteristics to the final material.

Utility in Agrochemical Precursor Development

The pyrimidine scaffold is a cornerstone in the agrochemical industry, forming the basis of many commercially successful fungicides, herbicides, and insecticides. nih.govresearchgate.net Well-known pyrimidine-based fungicides include compounds like cyprodinil (B131803) and pyrimethanil. nih.gov The structural diversity of pyrimidine derivatives allows for fine-tuning of their biological activity against specific plant pathogens, pests, or weeds. researchgate.net

Patents have been filed for numerous pyrimidine derivatives with potential agricultural applications, such as their use as antimicrobial agents. google.comgoogle.com The development of new pesticides is driven by the need to overcome resistance and improve efficacy and safety profiles. researchgate.net As a readily available and reactive intermediate, this compound represents a valuable starting point for the synthesis of novel agrochemical candidates. The chloropyrimidine moiety is a common feature in patented agrochemicals, and the ability to modify the substituents at the C2, C4, and C5 positions allows chemists to systematically explore how structural changes impact pesticidal activity.

Design and Synthesis of Chemically Analogous Compounds with Modified Properties

The synthesis of analogs of a lead compound is a fundamental strategy in drug discovery and materials science to optimize desired properties. This compound serves as a template for the design of numerous analogs where each part of the molecule can be systematically modified.

For example, replacing the N-ethyl group with other alkyl or cycloalkyl groups can significantly alter the compound's size, shape, and lipophilicity, which in turn affects its binding to biological targets. An example of such an analog is 4-Chloro-N-cyclopropyl-5-methylpyrimidin-2-amine. parchem.com Further modifications can include altering the substitution at the 5-position or introducing different functional groups onto the C4-position via nucleophilic substitution. Studies on 2-aminopyrimidine derivatives have shown that such modifications can lead to compounds with a range of biological activities, including antiplatelet aggregation and anticancer effects. nih.govbrieflands.com The availability of this compound as a chemical building block from various suppliers facilitates such analog synthesis programs. bldpharm.com

Analog NameCAS NumberKey Structural Difference from Parent Compound
4-Chloro-5-methylpyrimidin-2-amine20090-58-8Lacks the N-ethyl group (primary amine at C2). nih.gov
4-Chloro-6-ethyl-5-methylpyrimidin-2-amine162272-58-4Ethyl group is at C6 instead of on the C2-amino group.
4-Chloro-N-cyclopropyl-5-methylpyrimidin-2-amine173159-45-0N-ethyl group is replaced by an N-cyclopropyl group. parchem.com
2-Amino-4-chloro-6-methylpyrimidine5600-21-5Methyl group is at C6 instead of C5; lacks N-ethyl group.

Future Research Perspectives and Emerging Directions

Development of Novel and Highly Efficient Synthetic Routes

The synthesis of 2-aminopyrimidine (B69317) derivatives is a well-established field, yet there remains considerable scope for innovation, particularly in enhancing efficiency, sustainability, and scalability. Future research on synthesizing 4-chloro-N-ethyl-5-methylpyrimidin-2-amine could focus on moving beyond traditional multi-step procedures that may involve harsh conditions or hazardous reagents.

Key areas for development include:

Microwave-Assisted Synthesis: The application of microwave irradiation has been shown to dramatically reduce reaction times and improve yields for the synthesis of pyrimidine (B1678525) libraries. researchgate.netcapes.gov.br This approach, often requiring no complex purification, is suitable for the rapid generation of analogs of the title compound. researchgate.net

Solvent-Free and Catalyst-Free Conditions: Recent studies have demonstrated the successful synthesis of 2-aminopyrimidine derivatives by reacting dichloropyrimidines with various amines under solvent-free and catalyst-free conditions, simply by heating the neat reactants. nih.govnih.gov Applying this "green chemistry" approach could provide a highly efficient and environmentally benign route to this compound.

Flow Chemistry: Continuous flow reactors offer superior control over reaction parameters (temperature, pressure, stoichiometry), enhanced safety, and easier scalability compared to batch processes. Developing a flow-based synthesis would be a significant step towards efficient and industrial-scale production.

Novel Cyclocondensation Strategies: Research into new cyclocondensation reactions using novel precursors could lead to more direct and atom-economical routes. researchgate.netijpsjournal.com This involves the reaction of a dinucleophile, like a guanidine (B92328) derivative, with a 1,3-dielectrophile equivalent. researchgate.net

Synthetic ApproachPotential AdvantagesRelevant Findings
Microwave-Assisted SynthesisRapid reaction times, high yields, suitable for library synthesis. researchgate.netEnables efficient production of di- or trisubstituted pyrimidines. researchgate.netcapes.gov.br
Solvent-Free FusionEnvironmentally friendly ("green"), high yields, no catalyst required. nih.govProven effective for fusing 2-amino-4,6-dichloropyrimidine (B145751) with amines. nih.govnih.gov
Flow ChemistryHigh scalability, enhanced safety, precise reaction control.A modern approach for optimizing chemical manufacturing.
Advanced CyclocondensationIncreased atom economy, potentially fewer synthetic steps. ijpsjournal.comA fundamental method for constructing the pyrimidine scaffold. researchgate.net

Exploration of Unexplored Reactivity Patterns and Chemical Transformations

The title compound possesses multiple reactive sites, primarily the chlorine atom at the C4 position and the secondary amine. The reactivity of the C4-chloro group is of particular interest, as it is susceptible to both nucleophilic aromatic substitution (SNAr) and transition-metal-catalyzed cross-coupling reactions.

Future research should focus on:

Regioselective Cross-Coupling: While substitution on dihalopyrimidines typically favors the C4 position, the use of specific palladium catalysts with bulky N-heterocyclic carbene (NHC) ligands has been shown to uniquely direct reactions to the C2 position. nih.gov A systematic study of various palladium, nickel, or copper catalysts could uncover conditions to selectively functionalize the C4 position of this compound, leaving the C2-amino group untouched. Suzuki, Heck, Sonogashira, and Buchwald-Hartwig amination reactions are all promising transformations to explore. mdpi.comrsc.org

Competitive SNAr vs. Cross-Coupling: A detailed investigation into the factors governing the competition between SNAr and catalyzed cross-coupling would be highly valuable. This includes the nature of the nucleophile, the catalyst system, solvent, and temperature. Such studies could enable a programmable approach to derivatization.

Functionalization of the Amino Group: The N-H proton of the ethylamino group can be deprotonated to form an amide anion, which can then be used in subsequent reactions, such as alkylation or acylation, to create more complex derivatives.

Derivatization of the Methyl Group: While less reactive, the C5-methyl group could potentially be functionalized through radical-based reactions, such as bromination, followed by further substitution.

Advanced Computational Modeling for Rational Compound Design and Property Prediction

Computational chemistry offers powerful tools to predict the behavior of molecules and guide experimental work, thereby saving significant time and resources. For this compound, computational studies can provide deep insights into its properties and potential applications.

Emerging directions in this area include:

Density Functional Theory (DFT) Calculations: DFT methods can be used to determine the molecule's geometric and electronic structure, including bond lengths, bond angles, and molecular orbital energies (HOMO/LUMO). jchemrev.comjchemrev.com This information is crucial for understanding its stability and reactivity. jchemrev.com Molecular Electrostatic Potential (MEP) maps can visualize electron-rich and electron-poor regions, predicting sites for electrophilic and nucleophilic attack. nih.gov

Reaction Mechanism Simulation: Computational modeling can elucidate the transition states and energy barriers of potential reactions, such as SNAr or palladium-catalyzed coupling, helping to explain observed regioselectivity and optimize reaction conditions. mdpi.com

Property Prediction and QSAR: By calculating quantum chemical parameters, it is possible to build Quantitative Structure-Activity Relationship (QSAR) models. mdpi.com If the compound is used as a scaffold for drug discovery, these models can predict the biological activity of its derivatives, enabling rational design of more potent and selective molecules. nih.govnih.gov

Simulation of Spectroscopic Data: Methods like Time-Dependent DFT (TD-DFT) can predict UV-Vis spectra and other spectroscopic properties, which aids in the characterization of newly synthesized derivatives. jchemrev.comjchemrev.com

Integration with Automated Synthesis and High-Throughput Experimentation Platforms

The modular nature of this compound makes it an ideal building block for combinatorial chemistry and high-throughput screening campaigns, particularly in drug discovery.

Future work in this area should involve:

DNA-Encoded Library (DEL) Technology: The pyrimidine scaffold is a valuable component for generating large, diverse DNA-encoded libraries. nih.gov The title compound could serve as a core scaffold where the C4-chloro position is functionalized in a split-and-pool synthesis, with each new molecule being tagged by a unique DNA barcode. nih.gov Screening these massive libraries (containing potentially billions of compounds) against biological targets can rapidly identify high-affinity ligands. nih.gov

Automated Synthesis Platforms: The development of robust reactions, such as the palladium-catalyzed couplings or SNAr reactions mentioned previously, would allow the integration of this scaffold into automated liquid-handling robotic systems. These platforms can perform thousands of reactions in parallel, creating large libraries of discrete compounds for screening in academic and pharmaceutical research. researchgate.net

Potential for Supramolecular Assembly and Advanced Functional Materials

The structure of this compound contains key features for directing intermolecular interactions, making it a promising candidate for the bottom-up construction of functional materials. The N-H group of the secondary amine is a hydrogen-bond donor, while the pyrimidine ring nitrogens are hydrogen-bond acceptors.

Promising research directions include:

Hydrogen-Bonded Assemblies: 2-aminopyrimidine derivatives are well-known to form predictable hydrogen-bonding patterns, such as centrosymmetric dimers involving N-H···N interactions, which create stable eight-membered rings. iucr.orgresearchgate.netiucr.org The interplay between the N-H donor and the two ring nitrogen acceptors in the title compound could lead to the formation of one-dimensional chains (catemers) or more complex two- and three-dimensional networks. mdpi.comresearchgate.net

Crystal Engineering: By co-crystallizing this compound with other molecules (co-formers) containing complementary hydrogen-bonding groups (e.g., carboxylic acids), it is possible to engineer novel crystalline solids with tailored properties. researchgate.net

π-π Stacking Interactions: The aromatic pyrimidine ring can participate in π-π stacking, which can work in concert with hydrogen bonding to stabilize supramolecular structures and influence the electronic properties of the resulting material. nih.gov

Functional Materials: The self-assembly properties of this molecule could be harnessed to create novel materials such as liquid crystals, gels, or porous organic frameworks. The presence of the chlorine atom also offers a site for post-assembly modification, allowing for the tuning of material properties.

Q & A

Q. Advanced

  • Antimicrobial assays : Broth microdilution (MIC: 8–16 µg/mL against S. aureus) .
  • Enzyme inhibition : Kinase assays (IC₅₀ values via fluorescence polarization) .
  • Cellular uptake : Radiolabeled analogs (³H or ¹⁴C) tracked via scintillation counting .

How do substituent modifications impact molecular interactions with biological targets?

Q. Advanced

  • Chlorine position : 4-Chloro vs. 5-chloro derivatives show 10-fold differences in kinase inhibition due to steric clashes in ATP-binding pockets .
  • Ethyl group : N-ethyl enhances lipophilicity (logP: 2.1 vs. 1.5 for N-methyl), improving membrane permeability .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.